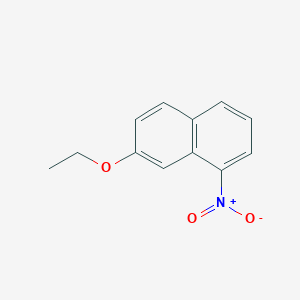

7-Ethoxy-1-nitronaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

7-ethoxy-1-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-7-6-9-4-3-5-12(13(14)15)11(9)8-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOEXSQVINKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704474 | |

| Record name | 7-Ethoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-01-9 | |

| Record name | 7-Ethoxy-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092353-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Ethoxy 1 Nitronaphthalene

Strategies for Constructing the 7-Ethoxy-1-nitronaphthalene Scaffold

The core challenge in synthesizing this compound lies in achieving the desired 1,7-disubstitution pattern. The electronic properties of the ethoxy and nitro groups dictate the feasibility and outcome of various synthetic routes. The ethoxy group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. Therefore, the order of their introduction is critical.

Introducing an ethoxy group onto a naphthalene (B1677914) ring is a fundamental transformation in the synthesis of alkoxy-naphthalene derivatives. A primary method for this is the Williamson ether synthesis, which involves the reaction of a naphthol with an ethylating agent. In the context of this compound synthesis, this would ideally involve the ethoxylation of 1-nitro-7-naphthol.

Another modern and versatile approach is the Buchwald-Hartwig amination, which has been adapted for C-O bond formation (etherification). This palladium-catalyzed cross-coupling reaction can form an ether from an aryl halide or triflate and an alcohol. For instance, 7-bromo-1-nitronaphthalene (B180293) could be coupled with sodium ethoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

| Ethoxylation Method | Precursor Example | Reagents | Typical Conditions |

| Williamson Ether Synthesis | 1-Nitro-7-naphthol | Ethyl iodide, Sodium hydride | Anhydrous solvent (e.g., DMF, THF) |

| Buchwald-Hartwig Etherification | 7-Bromo-1-nitronaphthalene | Sodium ethoxide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | Anhydrous toluene, Heat |

The nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781) as the major product, with 2-nitronaphthalene (B181648) as a minor isomer. wikipedia.orgscitepress.org The ratio is dependent on the specific nitrating agent and reaction conditions. nih.gov When a substituent is already present on the naphthalene ring, it directs the position of the incoming nitro group.

If one were to start with 2-ethoxynaphthalene (B165321) (ethyl β-naphthyl ether), electrophilic substitution, such as nitration, is directed by the activating ethoxy group primarily to the C1 and C3 positions. drugfuture.comnih.gov Synthesizing the 1,7-isomer via this route is not direct. A more plausible precursor would be 2,7-disubstituted naphthalene or a naphthalene derivative where the directing groups favor nitration at the 1-position while an ethoxy or precursor group is at the 7-position.

The direct nitration of 2-ethoxynaphthalene is not a viable path to this compound. The directing effect of the C2-ethoxy group does not favor substitution at the C7 position. Therefore, a sequential strategy is necessary.

Given the challenges of regioselectivity, a sequential functionalization approach is the most logical pathway for synthesizing this compound. A plausible route involves establishing one functional group to direct the second, or using a starting material with the correct substitution pattern that can be elaborated.

Proposed Synthetic Route:

Starting Material Selection: A suitable starting point could be a naphthalene derivative with functional groups at the 1- and 7-positions that can be selectively manipulated. For example, starting with 7-bromo-1-naphthylamine.

Nitration: The nitration of a substituted naphthalene can be highly regioselective. nih.gov For instance, the nitration of naphthalene itself strongly favors the 1-position (alpha-position) due to the higher stability of the carbocation intermediate. scitepress.orgnih.gov If starting with a 7-substituted precursor like 7-bromonaphthalene, nitration is expected to proceed preferentially at an alpha position, primarily C1 or C8.

Ethoxylation: Following the introduction of the nitro group at the C1 position, the precursor group at C7 can be converted to an ethoxy group. If using a halogen like bromine at the C7 position, a metal-catalyzed etherification (e.g., Buchwald-Hartwig or an Ullmann-type condensation) can be employed.

This multi-step approach allows for precise control over the placement of each functional group, circumventing the regiochemical issues associated with the direct functionalization of a monosubstituted naphthalene.

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. thieme-connect.com These advanced techniques are applicable to the synthesis of complex naphthalene derivatives like this compound. nih.govnih.gov

Transition metal catalysis is a powerful tool for C-H functionalization and cross-coupling reactions, enabling the construction of substituted naphthalenes. thieme-connect.comresearchgate.netresearchgate.net

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions. As mentioned, the Buchwald-Hartwig C-O coupling is a key method for forming the ethoxy group from a bromo- or triflyloxy-substituted nitronaphthalene precursor. thieme-connect.com

Copper (Cu): Copper-catalyzed reactions, such as the Ullmann condensation, are a classical alternative for forming C-O bonds, often requiring harsher conditions than palladium-catalyzed methods but remaining highly effective.

Rhodium (Rh) and Ruthenium (Ru): These metals are prominent in C-H activation/functionalization reactions. acs.orgacs.org A strategy involving directed C-H activation could potentially be used to introduce functionality at specific positions on the naphthalene core, although this would require a suitable directing group. nih.govacs.org

Iron (Fe): Iron catalysts are an emerging, cost-effective, and environmentally friendly option for various organic transformations, including annulation reactions to build the naphthalene scaffold itself. researchgate.net

Nickel (Ni), Zinc (Zn), Platinum (Pt): These metals also find applications in various coupling and cyclization reactions for the synthesis of complex aromatic systems. thieme-connect.com

| Metal Catalyst | Example Reaction Type | Application in Synthesis |

| Palladium | Buchwald-Hartwig Coupling | C-O bond formation (ethoxylation) |

| Copper | Ullmann Condensation | C-O bond formation (ethoxylation) |

| Rhodium | C-H Alkenylation | Functionalization of the naphthalene core |

| Iron | Annulation Reactions | Construction of the naphthalene scaffold researchgate.net |

| Nickel | Cross-Coupling | C-C or C-Heteroatom bond formation |

Beyond metal-based systems, organocatalysis and acid catalysis offer powerful alternatives for synthesizing substituted naphthalenes. thieme-connect.com

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) or iron(III) chloride (FeCl₃) can promote annulation reactions, which build the aromatic rings of naphthalene from acyclic or monocyclic precursors. researchgate.netresearchgate.net These reactions often involve the cyclization of alkynes with other components.

Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) are also effective catalysts for benzannulation reactions, providing a regioselective route to polysubstituted naphthalenes from carbonyls and alkynes. thieme-connect.comresearchgate.net

These catalytic annulation strategies are typically employed early in a synthetic sequence to construct a naphthalene core that already contains the necessary substitution pattern or handles for further functionalization toward the final this compound target.

Optimization of Reaction Conditions and Yields

The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry, with products serving as crucial intermediates for dyes, pharmaceuticals, and agrochemicals. tandfonline.com The nitration of naphthalene and its derivatives is a well-studied electrophilic aromatic substitution reaction. beilstein-journals.orgscitepress.org The efficiency and selectivity of this transformation are highly dependent on a range of reaction parameters. Optimization of these conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts.

Key parameters that are typically optimized in nitration reactions include:

Nitrating Agent: The most common method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). beilstein-journals.orggoogle.com The role of sulfuric acid is to act as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.org The ratio and concentration of these acids are crucial variables. Alternative nitrating agents have also been developed, including solid-supported reagents and metal nitrates, which can offer improved selectivity and milder reaction conditions. tandfonline.comscitepress.org

Temperature: Nitration reactions are typically fast and highly exothermic. beilstein-journals.org Precise temperature control is essential to prevent runaway reactions and to control the selectivity of the reaction. Higher temperatures can lead to the formation of dinitro and other over-nitrated byproducts, reducing the yield of the desired mononitro compound. researchgate.net

Solvent: The choice of solvent can influence the reaction rate and selectivity. While many industrial nitrations are carried out in the acid mixture itself, inert solvents can be used to improve homogeneity and control the reaction temperature. Solvents such as dioxane and acetonitrile (B52724) have been used in the synthesis of 1-nitronaphthalene. scitepress.orggoogle.com

Catalyst: In the classic mixed-acid method, sulfuric acid is the catalyst. However, research into greener alternatives has led to the development of solid acid catalysts, such as zeolites. scitepress.orgresearchgate.net These catalysts are attractive because they are often recyclable, non-corrosive, and can enhance regioselectivity due to their defined pore structures. researchgate.net

The following table summarizes the influence of various parameters on the nitration of naphthalene, which serves as a model for the synthesis of this compound.

| Parameter | Variation | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ vs. Greener Agents (e.g., solid acids, metal nitrates) | Mixed acid provides high yields but generates significant acid waste. Greener agents can improve selectivity and reduce environmental impact. | tandfonline.combeilstein-journals.orgscitepress.org |

| Temperature | Low vs. High | Lower temperatures generally favor mononitration and improve selectivity. Higher temperatures increase the rate but can lead to over-nitration. | researchgate.net |

| Solvent | Use of inert solvents (e.g., dioxane) | Can improve reaction control and homogeneity, potentially leading to higher yields and purity. | scitepress.orggoogle.com |

| Catalyst | H₂SO₄ vs. Solid Acid Catalysts (e.g., zeolites) | Solid acid catalysts can be recycled, are less corrosive, and may offer enhanced regioselectivity. | scitepress.orgresearchgate.net |

Modern Synthetic Techniques for Enhanced Efficiency

Traditional batch processing for nitration reactions faces challenges related to safety, environmental impact, and selectivity. rsc.org Modern synthetic techniques, particularly flow chemistry and the application of green chemistry principles, offer significant advantages for overcoming these limitations.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful tool for improving chemical synthesis. This approach is especially beneficial for hazardous reactions like nitration. vapourtec.com

The key advantages of using flow chemistry and microreactors for nitration include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with the strong exotherms of nitration reactions. rsc.orgvapourtec.com

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. This enables precise temperature control, preventing thermal runaways and minimizing the formation of unwanted byproducts. rsc.org

Improved Mixing and Mass Transfer: The small dimensions of the reactor channels lead to rapid mixing of reagents, which can accelerate reaction rates and improve product consistency.

Scalability and Reproducibility: Scaling up a flow process is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This can be more straightforward than scaling up batch reactors and often yields more reproducible results. researchgate.net

Recent studies have demonstrated the successful application of continuous-flow microreactors for the mononitration of various aromatic compounds, achieving high yields and selectivities that are often superior to traditional batch methods. rsc.org

| Feature | Batch Reactor | Flow Chemistry / Microreactor | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior temperature control. | rsc.orgvapourtec.com |

| Heat Transfer | Limited and inefficient, especially on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio. | rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temperature, residence time, stoichiometry). | vapourtec.com |

| Selectivity | Can be lower due to temperature gradients and mixing issues, leading to byproducts. | Often higher and more consistent due to uniform reaction conditions. | rsc.org |

| Scalability | Complex, often requires re-optimization. | More straightforward through continuous operation or numbering-up. | researchgate.net |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The traditional nitration of aromatic compounds, with its reliance on large volumes of strong acids, presents numerous opportunities for the application of these principles. researchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Waste Prevention: The primary goal is to avoid the production of large quantities of waste acid. This can be achieved by using catalytic systems, such as solid acids, which can be recovered and reused. researchgate.net

Less Hazardous Chemical Syntheses: Research focuses on developing alternative nitrating agents that are less corrosive and hazardous than the traditional nitric/sulfuric acid mixture. rsc.orgrsc.org This includes the use of metal nitrates or organic nitrating reagents under milder, non-acidic conditions. rsc.orgrsc.org

Catalysis: The use of recyclable solid acid catalysts, such as zeolites or supported catalysts, is a cornerstone of green nitration. acs.org These are preferable to stoichiometric reagents like sulfuric acid, which is consumed in the workup process and generates large amounts of waste.

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives or to develop solvent-free reaction conditions. rsc.org Mechanochemical methods, which use mechanical energy to drive reactions, can significantly reduce solvent usage. rsc.orgrsc.org

By integrating these principles, the synthesis of nitroaromatic compounds can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of 7 Ethoxy 1 Nitronaphthalene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The site of substitution on a substituted naphthalene (B1677914) ring is directed by the electronic properties of the existing substituents. libretexts.org In 7-ethoxy-1-nitronaphthalene, the ethoxy group is an activating substituent, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a deactivating substituent, withdrawing electron density and directing electrophiles to the meta position. libretexts.org

The directing effects of these two groups on the naphthalene nucleus are as follows:

The ethoxy group at C-7 activates the ortho positions (C-6 and C-8) and the para position (C-5).

The nitro group at C-1 deactivates the ring and directs incoming electrophiles to the meta positions (C-3, C-6, and C-8).

The outcome of an EAS reaction on this compound would be determined by the combination of these effects. The positions at C-6 and C-8 are strongly activated by the ethoxy group and are also meta to the deactivating nitro group, making them the most probable sites for electrophilic attack. The position at C-5 is also activated by the ethoxy group, but to a lesser extent. The specific regioselectivity would likely depend on the nature of the electrophile and the reaction conditions. For naphthalene itself, electrophilic attack, such as nitration, preferentially occurs at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. pearson.com

Reduction Chemistry of the Nitro Group

The reduction of a nitro group to an amino group is a significant transformation in organic synthesis, often employed in the production of dyes, pharmaceuticals, and other specialty chemicals. unimi.it This transformation can be achieved through various methods, including catalytic hydrogenation and the use of dissolving metals. unimi.itjsynthchem.com

The primary product of the reduction of this compound is 7-ethoxy-1-aminonaphthalene. This conversion is a key step in synthesizing amino-substituted naphthalenes from their nitro precursors. wikipedia.org A variety of reducing agents are effective for this transformation, each with its own advantages in terms of selectivity and reaction conditions. commonorganicchemistry.comwikipedia.org

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A common and efficient method. commonorganicchemistry.com Raney Nickel may be preferred if dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Iron (Fe) | Fe, acidic medium (e.g., HCl, AcOH) | Known as the Béchamp reduction, this is a classic method for reducing aromatic nitro compounds. unimi.itwikipedia.org |

| Tin(II) Chloride (SnCl₂) | SnCl₂, acidic medium | A mild reducing agent that can be used in the presence of other reducible functional groups. commonorganicchemistry.com |

| Zinc (Zn) | Zn, acidic medium (e.g., AcOH) | Another mild option for the reduction of nitro groups. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄) | NaBH₄ alone is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced by catalysts. jsynthchem.com |

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted mechanism involves the sequential formation of a nitroso derivative and then a hydroxylamine (B1172632) derivative, which is further reduced to the final amine. wikipedia.orgthieme-connect.de

The pathway can be summarized as follows:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is a two-electron reduction.

Nitroso to Hydroxylamine: The nitroso intermediate is then rapidly reduced to a hydroxylamine (-NHOH), another two-electron step. nih.gov The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine intermediate undergoes a further two-electron reduction to yield the primary amine (-NH₂). thieme-connect.de

Under certain conditions, particularly in basic media, condensation reactions between these intermediates can occur, leading to the formation of dimeric species such as azoxy, azo, and hydrazo compounds. thieme-connect.de

Oxidative Transformations

The oxidative transformation of this compound can be complex, with potential reactions at the naphthalene ring system or the ethoxy substituent. Naphthalene itself can be oxidized to form various products, including naphthoquinones. The presence of the electron-donating ethoxy group would likely influence the regioselectivity of such an oxidation. Oxidative amidation methods have been extended to the naphthalene series, for example, in the oxidative spirocyclization of naphtholic sulfonamides. researchgate.net While specific studies on the direct oxidation of this compound are not prevalent, it is known that nitroaromatic compounds can undergo oxidative pathways. nih.gov For instance, 1-nitronaphthalene (B515781) can be metabolized to form epoxides, such as the 5,6- and 7,8-epoxides. documentsdelivered.com

Derivatization and Further Functionalization Reactions

Beyond the reduction of the nitro group, this compound can serve as a substrate for further derivatization. The resulting 7-ethoxy-1-aminonaphthalene is a valuable intermediate. For example, aminonaphthalenes can be synthesized via the Bucherer reaction from hydroxynaphthalenes, a process that can be accelerated using microwave irradiation. researchgate.net The amino group of 7-ethoxy-1-aminonaphthalene can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a diverse array of functional groups. researchgate.net The naphthalene ring itself remains susceptible to further substitution reactions, with the regioselectivity governed by the combined directing effects of the ethoxy and amino groups.

Photochemical and Electrochemical Reactivity

The photochemical behavior of nitronaphthalenes has been a subject of study. 1-Nitronaphthalene, a closely related compound, is known to be photochemically active. Upon irradiation, it can form an excited triplet state. researchgate.net This excited state is capable of participating in various reactions, such as the oxidation of other species. For instance, the excited triplet state of 1-nitronaphthalene can oxidize nitrite (B80452) to nitrogen dioxide (•NO₂). researchgate.net Irradiated 1-nitronaphthalene is also capable of producing hydroxyl radicals (•OH). researchgate.netunito.it The photochemical properties of nitro-polycyclic aromatic hydrocarbons are complex and can involve the generation of reactive oxygen species. dntb.gov.ua

The electrochemical properties of naphthalene derivatives have also been investigated. The redox behavior of binuclear metallophthalocyanines linked by 1,8-naphthalene units has been studied, demonstrating that the naphthalene linker facilitates intra-ring exchange interactions that influence the redox potentials. dtic.mil The electrochemical reduction of the nitro group in this compound would be expected to proceed through a mechanism similar to the chemical reduction, involving nitroso and hydroxylamine intermediates.

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR for Positional and Connectivity Analysis

¹H NMR Spectroscopy: This technique would be used to identify all the unique hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the ethoxy group (-OCH₂CH₃). The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus helping to establish the connectivity between atoms. For instance, the ethoxy group would typically appear as a triplet and a quartet.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule. A ¹³C NMR spectrum of 7-Ethoxy-1-nitronaphthalene would display a unique signal for each chemically distinct carbon atom. This includes the carbons of the naphthalene core, with those bearing the nitro and ethoxy groups being significantly shifted, as well as the two carbons of the ethoxy side chain. This analysis is crucial for confirming the carbon skeleton and the position of the substituents on the aromatic ring.

Interactive Data Table: Predicted NMR Data Interpretation

| Technique | Information Provided for this compound | Expected Features |

| ¹H NMR | Confirms proton environments and connectivity. | Signals for aromatic protons, a quartet for -OCH₂-, a triplet for -CH₃. |

| ¹³C NMR | Confirms the carbon framework and substituent positions. | Signals for each unique carbon in the naphthalene ring and ethoxy group. |

Two-Dimensional NMR Techniques

While specific 2D NMR spectra for this compound are not published, these experiments are indispensable for unambiguous structural assignment, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map out the complete molecular structure by revealing correlations between different nuclei.

COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the sequence of protons on the naphthalene ring and within the ethoxy group.

HSQC: This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, providing definitive C-H bond information.

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for connecting different parts of the molecule, such as linking the ethoxy group protons to the correct carbon on the naphthalene ring and confirming the relative positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Specific high-resolution mass spectrometry (HRMS) data for this compound could not be located in the reviewed literature. HRMS is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₁NO₃), this technique would be used to confirm its elemental composition against other potential isomers or compounds.

Interactive Data Table: HRMS Application

| Technique | Information Provided | Application to this compound |

| HRMS | Exact molecular mass and elemental formula. | Confirms the molecular formula C₁₂H₁₁NO₃ by matching the experimentally measured mass to the calculated theoretical mass. |

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectroscopic data for this compound is not available in the public domain. Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

N-O Stretching: Strong, characteristic absorptions for the nitro group (NO₂) would be expected, typically appearing as two distinct bands around 1550-1490 cm⁻¹ (asymmetric stretch) and 1355-1315 cm⁻¹ (symmetric stretch).

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂) would likely be observed in the 1275-1200 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1625-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

Aromatic C-H Stretching: These absorptions would be found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the ethoxy group's C-H bonds would be present just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Regions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1275 - 1200 |

| Aromatic Ring | C=C Stretch | 1625 - 1450 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Alkyl C-H | C-H Stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Published UV-Vis absorption spectra specific to this compound have not been identified. This technique provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The UV-Vis spectrum of this compound would be dominated by the electronic structure of the nitronaphthalene system. Naphthalene itself has characteristic absorption bands, and the presence of the electron-withdrawing nitro group and the electron-donating ethoxy group would be expected to shift these absorption maxima (typically to longer wavelengths, a bathochromic shift) and alter their intensities. Analysis of the spectrum provides insight into the conjugated π-electron system of the molecule. researchgate.net

Investigations of Excited-State Dynamics of this compound

As of the current body of scientific literature, specific experimental or computational studies detailing the excited-state dynamics, including processes such as intersystem crossing and fluorescence, for the compound this compound have not been reported.

Research into the photophysical and photochemical properties of nitronaphthalene derivatives has historically focused on the parent molecule, 1-nitronaphthalene (B515781), and derivatives with substituents at other positions on the naphthalene ring. These studies have established that nitronaphthalenes typically exhibit very efficient and rapid intersystem crossing from the initially excited singlet state (S₁) to the triplet manifold (Tₙ), a process that often occurs on a femtosecond timescale. This ultrafast intersystem crossing is a hallmark of many nitroaromatic compounds and is the primary reason for their characteristically low fluorescence quantum yields.

The general mechanism involves the excitation of the molecule to the S₁ state, followed by a rapid, non-radiative transition to a nearby triplet state. This process is facilitated by strong spin-orbit coupling, which is enhanced by the presence of the nitro group. Subsequent relaxation within the triplet manifold typically leads to the population of the lowest triplet state (T₁).

While the electronic and steric effects of the ethoxy group at the 7-position are expected to modulate the photophysical properties of the 1-nitronaphthalene chromophore, quantitative data from techniques such as transient absorption spectroscopy, time-resolved fluorescence, or computational modeling for this compound are not available. Such studies would be necessary to determine key parameters like the S₁ state lifetime, intersystem crossing rates, and fluorescence quantum yield for this specific compound.

Consequently, a detailed analysis and the generation of data tables pertaining to the excited-state dynamics of this compound cannot be provided at this time. Further experimental investigation is required to elucidate the specific photophysical pathways and dynamics of this particular derivative.

Theoretical and Computational Studies of 7 Ethoxy 1 Nitronaphthalene

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the electron distribution and energy levels within 7-ethoxy-1-nitronaphthalene.

Electronic Structure Analysis

An electronic structure analysis of this compound would reveal how the ethoxy (-OCH2CH3) and nitro (-NO2) substituents influence the electron density of the naphthalene (B1677914) core. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the nitro group are expected to create a significant polarization of the π-electron system.

Key areas of investigation in an electronic structure analysis would include:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles. This would reveal any steric interactions and their impact on the planarity of the naphthalene system.

Charge Distribution: Calculation of atomic charges (e.g., Mulliken, NBO) to quantify the electron-donating and -withdrawing effects of the substituents.

Electron Density Distribution: Visualization of the total electron density and electrostatic potential maps to identify electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.

A hypothetical data table for key geometric and electronic properties, as would be derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), is presented below.

| Property | Predicted Value (Hypothetical) |

| C1-N Bond Length (Å) | 1.48 |

| C7-O Bond Length (Å) | 1.37 |

| O-C(ethyl) Bond Length (Å) | 1.43 |

| Dipole Moment (Debye) | 4.5 |

| Charge on Nitro Group (e) | -0.45 |

| Charge on Ethoxy Group (e) | +0.25 |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the energy and spatial distribution of the HOMO and LUMO would be of primary interest. The ethoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the nitro group will lower the energy of the LUMO, making it more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.

A hypothetical table of FMO properties is shown below.

| Molecular Orbital | Energy (eV) (Hypothetical) | Primary Localization (Hypothetical) |

| HOMO | -6.2 | Naphthalene ring, Ethoxy group |

| LUMO | -2.5 | Naphthalene ring, Nitro group |

| HOMO-LUMO Gap | 3.7 | - |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide deep insights into the pathways of chemical reactions, including the prediction of product distributions and the energetics of the reaction process.

Prediction of Regioselectivity and Stereoselectivity

For reactions involving this compound, such as further electrophilic aromatic substitution, computational modeling could predict the most likely position of attack. By calculating the energies of the intermediate carbocations (sigma complexes) for substitution at different positions on the naphthalene rings, the preferred reaction pathway can be identified. The directing effects of the existing ethoxy and nitro groups would be a key determinant of the regioselectivity.

Activation Energy and Reaction Pathway Analysis

A detailed analysis of a reaction pathway would involve locating the transition state structures connecting reactants to products. The calculation of the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. By mapping the entire potential energy surface, the minimum energy path for the reaction can be elucidated.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While the naphthalene core is rigid, the ethoxy group has conformational flexibility. Molecular dynamics (MD) simulations could be employed to study the rotational dynamics of the ethoxy group and its preferred orientations relative to the naphthalene ring.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into solvation effects and potential binding modes, which are crucial for understanding its behavior in different environments.

Theoretical Insights into Photophysical Processes and Excited States

Theoretical and computational studies provide a powerful lens for understanding the intricate photophysical behaviors of nitroaromatic compounds. While direct computational research on this compound is not extensively available in the public domain, a wealth of theoretical work on the parent molecule, 1-nitronaphthalene (B515781), and related derivatives allows for a detailed and insightful extrapolation of its likely excited-state dynamics. These studies are crucial for elucidating the mechanisms of light absorption, energy dissipation, and the transitions between electronic states that dictate the compound's photochemistry.

The photophysics of nitronaphthalenes are largely governed by the interplay between singlet and triplet excited states, a process significantly influenced by the nitro group. nih.govacs.orgresearchgate.net Upon absorption of photons, these molecules are promoted to an excited singlet state (S₁). However, for many nitroaromatic compounds, including 1-nitronaphthalene, the fluorescence quantum yields are exceptionally low, indicating that radiative decay from the S₁ state back to the ground state (S₀) is not a favored deactivation pathway. researchgate.net Instead, non-radiative processes dominate.

Computational models, particularly those employing Time-Dependent Density Functional Theory (TD-DFT) and complete active space self-consistent field (CASSCF) methods, have been instrumental in mapping the potential energy surfaces of these excited states. acs.orgresearchgate.netacs.org For 1-nitronaphthalene, these studies reveal an extremely rapid and efficient process known as intersystem crossing (ISC), where the molecule transitions from the first excited singlet state (S₁) to a triplet state (Tₙ). researchgate.netacs.orgresearchgate.net This multiplicity change is often the primary de-excitation pathway following photo-excitation. nih.govacs.org

Calculations have shown that the S₁ lifetime in 1-nitronaphthalene is on the order of 100 femtoseconds or less, making it one of the fastest known ISC rates for an organic molecule. acs.orgresearchgate.net This ultrafast transition is attributed to strong spin-orbit coupling between the S₁ state and a nearby triplet state, often T₂ or a higher triplet state, which are nearly isoenergetic. acs.org The nitro group plays a critical role here; its presence introduces low-lying n-π* and π-π* triplet states and enhances spin-orbit coupling, which is a key factor for efficient ISC. researchgate.netnih.gov

The introduction of an ethoxy group at the 7-position, as in this compound, is expected to modulate these properties. As an electron-donating group, the ethoxy substituent will likely influence the energy levels of the molecular orbitals. This can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to 1-nitronaphthalene. The electron-donating nature of the ethoxy group can increase the charge-transfer character of the excited states, which may, in turn, affect the rates of both radiative decay and intersystem crossing.

Theoretical models for similar donor-acceptor substituted naphthalene systems suggest that the nature and position of substituents can tune the photophysical properties. While the fundamental ultrafast ISC process characteristic of the nitronaphthalene core is likely to be retained, the specific energy gaps between the S₁ and triplet states, and the magnitude of the spin-orbit coupling, could be altered. These modifications would directly impact the lifetime of the excited singlet state and the quantum yield of triplet state formation.

The primary photoinduced process for 1-nitronaphthalene is the population of the triplet manifold. nih.govacs.org Once in the triplet state, the molecule can undergo further photochemical reactions or decay back to the ground state non-radiatively. nih.govacs.org Theoretical studies on 1-nitronaphthalene have identified pathways from the triplet state that can lead to intramolecular rearrangement and photodegradation. nih.govacs.org It is reasonable to infer that this compound would follow similar primary photophysical pathways, dominated by rapid population of the triplet manifold.

Table 1: Calculated Excited State Properties for 1-Nitronaphthalene (Illustrative Data) This table presents representative theoretical data for the parent compound, 1-nitronaphthalene, to illustrate the typical photophysical parameters. The specific values for this compound would require dedicated computational studies.

| Parameter | Value | Description |

| S₁ Lifetime | ~100 fs | The lifetime of the first excited singlet state is extremely short due to rapid intersystem crossing. acs.orgresearchgate.net |

| Intersystem Crossing (ISC) Rate | > 10¹² s⁻¹ | The rate of transition from the singlet to the triplet state is exceptionally high. acs.orgnih.gov |

| Fluorescence Quantum Yield (Φf) | < 10⁻⁴ | The efficiency of light emission from the singlet state is negligible, indicating dominance of non-radiative pathways. researchgate.net |

| S₁ → Tₙ Energy Gap | Small | A small energy difference between the first singlet and a higher triplet state facilitates efficient ISC. acs.org |

| Dominant Deactivation Pathway | S₁ → Tₙ ISC | The primary mechanism for the decay of the excited singlet state is intersystem crossing to the triplet manifold. nih.govacs.org |

Table 2: Key Electronic Transitions in Nitronaphthalene Systems This table outlines the principal electronic transitions involved in the photophysics of nitronaphthalene derivatives based on theoretical calculations.

| Transition | Description | Significance |

| S₀ → S₁ (π→π) | Absorption of a photon promotes an electron from a π bonding orbital to a π anti-bonding orbital. | This is the primary light absorption process that initiates all subsequent photophysical events. |

| S₁ → Tₙ | Intersystem crossing from the first excited singlet state to a triplet state. | This is the dominant, ultrafast deactivation pathway for the S₁ state in 1-nitronaphthalene. nih.govacs.orgacs.org |

| T₁ → S₀ | Non-radiative decay from the lowest triplet state back to the ground state. | A common pathway for the molecule to return to its ground state after populating the triplet manifold. |

Environmental and Biodegradation Research of Nitroaromatic Naphthalenes General and Analogues

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of nitroaromatic naphthalenes is a key process in their removal from contaminated environments. Microorganisms have evolved diverse enzymatic strategies to transform or completely degrade these compounds nih.govslideshare.net.

Microbial degradation of nitroaromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the transformation pathways differ significantly eaht.org.

Aerobic Biotransformation: In the presence of oxygen, bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy, often leading to complete mineralization (conversion to carbon dioxide and water) slideshare.net. Aerobic degradation pathways for nitroaromatics are typically initiated by oxidative or reductive attacks nih.gov. For instance, some bacteria can eliminate the nitro group from nitrophenols through the action of monooxygenase enzymes nih.gov. In the case of 1-nitronaphthalene (B515781), aerobic degradation can be initiated by a dioxygenase, leading to the formation of 1,2-dihydroxynaphthalene nih.gov.

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation of nitroaromatic compounds involves the reduction of the nitro group nih.govnih.gov. This process is carried out by a variety of anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia cambridge.orgnih.gov. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino derivatives nih.govoup.com. For example, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to 2,4,6-triaminotoluene (B1203909) by anaerobic bacteria nih.gov. While these reduction products are generally less toxic than the parent nitroaromatic compounds, complete mineralization under anaerobic conditions is rare for a single organism slideshare.net.

Table 1: Comparison of Aerobic and Anaerobic Biotransformation of Nitroaromatic Naphthalenes and Analogues

| Condition | Primary Mechanism | Key Intermediates | Typical End Products | Organisms Involved |

|---|---|---|---|---|

| Aerobic | Oxidative attack (e.g., dioxygenation) | Dihydroxylated naphthalenes, catechols | CO2, H2O, biomass | Pseudomonas sp., Sphingobium sp. nih.govfrontiersin.org |

| Anaerobic | Reductive attack on the nitro group | Nitroso, hydroxylamino, and amino derivatives | Aminonaphthalenes | Desulfovibrio sp., Clostridium sp. nih.govnih.gov |

The microbial degradation of nitroaromatic naphthalenes is facilitated by specific enzymes that catalyze key transformation steps rsc.orgsciencescholar.us.

Nitroreductases: These enzymes are crucial in the initial steps of both aerobic and anaerobic reductive pathways. Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to hydroxylamino and amino derivatives oup.com. They play a significant role in the detoxification of nitroaromatic compounds nih.gov. Oxygen-insensitive nitroreductases (type I) reduce the nitro group by adding electron pairs, forming nitroso and hydroxylamino intermediates, which can then be further reduced to the corresponding amine oup.comoup.com.

Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group, particularly from nitrophenols nih.goveaht.org. This is a key strategy for initiating the aerobic degradation of certain nitroaromatic compounds.

Dioxygenases: Dioxygenases are vital in the aerobic degradation of many aromatic compounds, including nitronaphthalenes sciencescholar.us. These enzymes, particularly Rieske non-heme iron-dependent dioxygenases, insert two hydroxyl groups into the aromatic ring nih.gov. This dihydroxylation destabilizes the ring and can lead to the spontaneous elimination of the nitro group nih.gov. For example, naphthalene (B1677914) dioxygenase (NDO) catalyzes the oxidation of naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene nih.govresearchgate.net. A similar mechanism has been identified for 1-nitronaphthalene, where a three-component dioxygenase catalyzes its conversion to 1,2-dihydroxynaphthalene nih.gov.

Table 2: Key Enzymes in the Biodegradation of Nitroaromatic Naphthalenes

| Enzyme Class | Function | Substrate Example | Product Example | Cellular Location |

|---|---|---|---|---|

| Nitroreductases | Reduction of nitro groups | 1-Nitronaphthalene | 1-Aminonaphthalene | Cytoplasm |

| Monooxygenases | Hydroxylation and nitro group elimination | Nitrophenols | Catechols | Cytoplasm/Membrane-associated |

| Dioxygenases | Dihydroxylation and nitro group elimination | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene | Cytoplasm |

Environmental Fate Processes

The persistence and transport of nitroaromatic naphthalenes in the environment are influenced by several abiotic processes in addition to biodegradation nih.govresearchgate.net.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For nitroaromatic polycyclic aromatic hydrocarbons (nitro-PAHs), photolysis can be a significant degradation pathway in the atmosphere nih.gov. While nitro-PAHs are persistent in water and soil, they are more readily degraded by photolysis in the atmosphere nih.gov. For instance, the gas-phase photolysis of 1-nitronaphthalene is a major degradation pathway, with a reported half-life of 0.5 hours nih.gov.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is an important factor in its environmental persistence. 1-Nitronaphthalene is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that are susceptible to this reaction nih.gov. While specific data for 7-Ethoxy-1-nitronaphthalene is unavailable, the stability of the naphthalene ring and the nitro group suggests that hydrolysis is likely not a major degradation pathway under typical environmental pH and temperature conditions.

Sorption, the process by which a chemical binds to soil particles or sediments, significantly affects the mobility and bioavailability of nitroaromatic naphthalenes in the environment. Compounds with low water solubility and high hydrophobicity, like naphthalene and its derivatives, tend to sorb to organic matter in soil and sediment nih.govnih.gov. This sorption can reduce their concentration in the aqueous phase, thereby limiting their transport and availability to microorganisms for degradation nih.gov. The mobility of naphthalene in soil is influenced by factors such as soil organic carbon content and temperature kwrwater.nl. Higher organic carbon content generally leads to increased sorption and reduced mobility kwrwater.nl.

Table 3: Summary of Environmental Fate Processes for Nitronaphthalenes

| Process | Environmental Compartment | Significance for Nitronaphthalenes | Influencing Factors |

|---|---|---|---|

| Photolytic Degradation | Atmosphere | Major degradation pathway for some isomers nih.gov | Sunlight intensity, atmospheric conditions |

| Hydrolytic Stability | Water, Soil | Generally stable; not a significant degradation pathway nih.gov | pH, temperature (minor influence) |

| Sorption | Soil, Sediment | Significant process affecting mobility and bioavailability nih.gov | Soil organic matter content, clay content, temperature kwrwater.nl |

Bioremediation Strategies (Conceptual and Experimental)

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic or non-toxic compounds. For nitroaromatic naphthalenes, bioremediation strategies are being explored that target both the nitro group and the naphthalene ring structure. These strategies can be broadly categorized into aerobic and anaerobic approaches, often involving a variety of microbial species, including bacteria and fungi.

Conceptual Bioremediation of this compound:

Conceptually, the bioremediation of this compound would involve initial enzymatic attacks to either remove the nitro group or cleave the ethoxy group, followed by the breakdown of the naphthalene ring. Based on studies of analogous compounds, two primary initial pathways can be hypothesized:

Oxidative Removal of the Nitro Group: Drawing parallels with the degradation of 1-nitronaphthalene, an aerobic pathway would likely be initiated by a dioxygenase enzyme. This enzyme would attack the aromatic ring, leading to the formation of a diol intermediate and the subsequent release of the nitro group as nitrite (B80452). Following this, the resulting ethoxy-naphthalenediol would be further metabolized through established naphthalene degradation pathways.

O-Dealkylation of the Ethoxy Group: Another potential initial step is the cleavage of the ether bond of the ethoxy group, a process known as O-dealkylation. This reaction is commonly observed in the microbial metabolism of alkoxy-substituted aromatic compounds. This would result in the formation of 7-hydroxy-1-nitronaphthalene. The subsequent degradation would then proceed via pathways for hydroxylated and nitrated aromatic compounds.

Experimental Bioremediation of Analogues:

Significant experimental research has been conducted on the bioremediation of 1-nitronaphthalene, a close structural analogue of this compound. These studies provide valuable insights into the microorganisms and enzymatic pathways that could be relevant for the degradation of its ethoxy-substituted counterpart.

Aerobic Biodegradation:

Aerobic bacteria have demonstrated the ability to utilize nitronaphthalenes as a sole source of carbon, nitrogen, and energy. A key example is the isolation of Sphingobium sp. strain JS3065, which can grow on 1-nitronaphthalene. nih.gov The degradation pathway in this bacterium is initiated by a novel three-component dioxygenase, which catalyzes the removal of the nitro group and the formation of 1,2-dihydroxynaphthalene. nih.gov This intermediate is then funneled into the well-established naphthalene degradation pathway.

The table below summarizes the key enzymes and transformations in the aerobic degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065.

| Step | Enzyme/Enzyme System | Substrate | Product(s) |

| Initial Attack | 1-Nitronaphthalene Dioxygenase (NinAaAbAcAd) | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene + Nitrite |

| Dehydrogenation | cis-Naphthalene Dihydrodiol Dehydrogenase | 1,2-Dihydroxynaphthalene | 1,2-Naphthalenediol |

| Ring Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | 1,2-Naphthalenediol | 2-hydroxychromene-2-carboxylic acid |

| Further Metabolism | Various enzymes | Intermediates | Central metabolites (e.g., gentisate) |

This interactive table details the aerobic degradation pathway of 1-nitronaphthalene.

Anaerobic Biodegradation:

Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds through the reduction of the nitro group. While complete mineralization of nitronaphthalenes under anaerobic conditions is less commonly reported, the reduction of the nitro group to an amino group is a frequent initial step. This transformation can be carried out by a wide range of anaerobic bacteria. The resulting aminonaphthalene is generally less toxic than its nitro counterpart and may be more amenable to subsequent degradation.

For the naphthalene moiety itself, anaerobic degradation has been observed under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.govscilit.comresearchgate.netresearchgate.net For instance, several pure cultures of bacteria have been isolated that can degrade naphthalene anaerobically using nitrate (B79036) as the electron acceptor. nih.gov The initial activation of the stable naphthalene ring under anaerobic conditions is a critical and energy-intensive step, with proposed mechanisms including carboxylation.

Fungal Bioremediation:

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including nitroaromatic compounds. nih.govsemanticscholar.orgwur.nl These fungi secrete powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. These enzymes can oxidize nitroaromatic compounds, initiating their degradation. Fungal bioremediation could be a promising strategy for environments contaminated with nitroaromatic naphthalenes, potentially involving co-metabolism where the fungus degrades the pollutant while growing on a more readily available carbon source.

Bioremediation of the Ethoxy Group:

The cleavage of the ether bond in alkoxy-substituted aromatic compounds is a well-documented microbial process. Both bacteria and fungi possess enzymes capable of O-dealkylation. For example, various bacteria utilize monooxygenases to hydroxylate the alkyl group of the ether, leading to an unstable hemiacetal that spontaneously cleaves to an alcohol and an aldehyde. nih.gov Fungal peroxygenases have also been shown to effectively cleave a variety of ethers through a hydrogen abstraction mechanism. nih.gov In the context of this compound, these enzymatic activities would likely result in the formation of 7-hydroxy-1-nitronaphthalene and acetaldehyde.

The following table outlines conceptual and experimental bioremediation strategies for nitroaromatic naphthalenes and their analogues.

| Strategy | Microorganism Type | Key Enzymes/Mechanisms | Target Moiety | Condition |

| Aerobic Oxidation | Bacteria (e.g., Sphingobium) | Dioxygenases | Nitro group, Naphthalene ring | Aerobic |

| Anaerobic Reduction | Bacteria | Nitroreductases, Carboxylases | Nitro group, Naphthalene ring | Anaerobic |

| Fungal Degradation | Fungi (e.g., white-rot fungi) | Lignin Peroxidases, Manganese Peroxidases | Nitro group, Naphthalene ring, Ethoxy group | Aerobic |

| O-Dealkylation | Bacteria, Fungi | Monooxygenases, Peroxygenases | Ethoxy group | Aerobic |

This interactive table summarizes various bioremediation approaches for nitroaromatic naphthalenes.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of nitroaromatic compounds from complex matrices. The choice of method often depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) with Specialized Detectors (e.g., ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable nitroaromatic compounds. For compounds like nitronaphthalenes, GC offers high resolution and sensitivity, especially when coupled with specific detectors.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as the nitro group in nitronaphthalenes. This makes GC-ECD a suitable method for trace-level detection of these compounds in environmental samples nih.govepa.gov.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling confident identification of the analytes. The mass spectra of nitronaphthalenes are characterized by specific fragmentation patterns, including the loss of the nitro group researchgate.net.

A typical GC method for nitroaromatics would involve a deactivated direct-injection port liner, a short wide-bore capillary column, and high linear carrier gas velocities to handle thermally labile compounds researchgate.net.

Table 1: Illustrative GC Conditions for Nitroaromatic Compound Analysis

| Parameter | Value |

|---|---|

| Column | RTx-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Injector Temperature | 270°C (Splitless mode) nih.gov |

| Oven Program | 84°C (1 min), then 8°C/min to 200°C (2 min hold), then 10°C/min to 300°C (15 min hold) nih.gov |

| Carrier Gas | Helium |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the separation of a wide range of nitroaromatic compounds, including those that are less volatile or thermally unstable.

Optimized conditions for the separation of a mixture including 1- and 2-nitronaphthalenes have been achieved using a LiChrospher® column with a linear gradient of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of 2.3 chemicke-listy.cz. The detection of nitronaphthalene derivatives can be accomplished using various detectors, including UV-Vis and electrochemical detectors researchgate.net. For instance, HPLC with electrochemical detection using a carbon paste electrode has been successfully employed for the determination of trace amounts of carcinogenic aminonaphthalene derivatives, which are metabolites of nitronaphthalenes researchgate.net.

Hyphenated Chromatographic Systems (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a high degree of selectivity and sensitivity, which is crucial for the analysis of trace levels of nitroaromatic compounds in complex environmental and biological samples.

GC-MS: This technique is widely used for the identification and quantification of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in air particulate extracts gcms.cz. The use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode allows for the direct analysis of crude extracts with high selectivity and sensitivity at the picogram per cubic meter level in air gcms.cz. The mass spectra of 1-nitronaphthalene (B515781) show a base peak at m/e 127, corresponding to the loss of the nitro group, and a fragment ion at m/e 145 due to the loss of carbon monoxide researchgate.net.

LC-MS: For less volatile or thermally labile nitroaromatic compounds, LC-MS is the method of choice. A method using a porous graphitic carbon (PGC) HPLC column coupled with an LC-MS/MS detector with an atmospheric pressure chemical ionization (APCI) interface has been developed for the determination of nitroaromatic compounds in air samples at the femtogram per liter level acs.org. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also been investigated to understand the ionization and fragmentation behavior of various polar nitroaromatic compounds nih.gov.

Electrochemical Detection Techniques

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like nitronaphthalenes.

Voltammetric and Amperometric Methods

The electrochemical reduction of the nitro group on the surface of an electrode is the basis for the voltammetric determination of nitronaphthalenes. In acidic media, the voltammetric reduction of nitroaromatic compounds typically involves the formation of a hydroxylamine (B1172632) derivative in a four-electron, four-proton process, followed by further reduction to an amine derivative researchgate.net.

Various voltammetric techniques, including differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are employed for the sensitive detection of nitroaromatic compounds nih.govbrown.edu. These methods offer low detection limits and are suitable for trace analysis nih.govbrown.edu.

Table 2: Comparison of Voltammetric Techniques for Nitroaromatic Analysis

| Technique | Principle | Advantages |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept in both forward and reverse directions while monitoring the current. | Provides information on redox processes and reaction mechanisms brown.edu. |

| Differential Pulse Voltammetry (DPV) | Small potential pulses are superimposed on a linear potential ramp. The current is measured before and at the end of the pulse. | High sensitivity and good resolution for analyzing irreversible electrochemical reactions brown.edulibretexts.org. |

| Square-Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode. | High sensitivity, fast scan rates, and effective background current rejection nih.gov. |

| Stripping Voltammetry | The analyte is preconcentrated onto the electrode surface before the voltammetric scan. | Extremely low detection limits (parts-per-trillion range) nih.gov. |

Design of Modified Electrodes for Enhanced Selectivity and Sensitivity

To improve the performance of electrochemical sensors, the working electrode can be modified with various materials. These modifications can enhance the sensitivity and selectivity of the detection of nitroaromatic compounds.

Mesoporous Silica (B1680970) Modified Electrodes: Glassy carbon electrodes modified with mesoporous SiO2 materials, such as MCM-41, have shown high sensitivity for the cathodic voltammetric detection of nitroaromatic compounds down to the nanomolar level acs.orgacs.org. The high sensitivity is attributed to the strong adsorption of the nitroaromatic compounds within the mesoporous channels and the large surface area of the modified electrode acs.orgacs.org.

Nanoparticle Modified Electrodes: Electrodes modified with gold nanoparticles have been used to develop electrochemical sensors for nitroaromatic explosives. These sensors utilize the π-π and charge-transfer interactions between the electron-deficient nitroaromatic compounds and the functional groups on the modified electrode surface, leading to enhanced sensitivity and preconcentration bohrium.com.

Polymer Film Modified Electrodes: A novel electrochemical sensor for nitroaromatic explosives was developed using a gold nanoparticle-modified glassy carbon electrode coated with a poly(o-phenylenediamine-aniline) film. This modification allows for the selective determination of nitroaromatic compounds in the presence of other explosives bohrium.com.

The development of chemically modified electrodes is a continuously growing area in electrochemistry, offering improved electroanalytical signals through enhanced catalytic activity and facile electron transfer at the electrode interface rsc.org.

Advanced Spectroscopic Detection Approaches

Advanced spectroscopic methods offer the high sensitivity and selectivity required for the unambiguous identification and quantification of specific organic molecules like 7-ethoxy-1-nitronaphthalene. While direct application of SPME-IR (Solid-Phase Microextraction-Infrared Spectroscopy) to this compound is not found in current literature, the principles of this and other advanced spectroscopic techniques can be applied.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of a related compound, 1-nitronaphthalene, shows characteristic absorption bands that can be inferred to be present in this compound, with additional bands corresponding to the ethoxy group.

Table 1: Postulated Infrared Absorption Bands for this compound based on Analogous Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro Group (NO₂) | 1520 - 1560 and 1345 - 1385 | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-O-C (Ether) | 1000 - 1300 | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

This table is generated based on characteristic infrared absorption frequencies for functional groups and is predictive for this compound.

For enhanced sensitivity and in-situ analysis, techniques combining separation with spectroscopy are invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective method for the analysis of semi-volatile organic compounds like nitronaphthalenes. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for positive identification and quantification.

Sample Preparation and Enrichment Strategies for Trace Analysis

The analysis of trace levels of this compound in complex environmental samples, such as water or soil, requires meticulous sample preparation to isolate the analyte from interfering substances and to concentrate it to detectable levels.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration of organic pollutants from aqueous samples. In a typical SPE procedure for a compound like this compound, the sample would be passed through a cartridge containing a solid adsorbent. The choice of adsorbent is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, a sorbent such as a C18-bonded silica or a polymeric sorbent would likely be effective.

Table 2: Hypothetical Solid-Phase Extraction Protocol for this compound from Water

| Step | Description |

| Conditioning | The SPE cartridge is washed with a solvent like methanol, followed by water, to activate the sorbent. |

| Loading | The water sample is passed through the conditioned cartridge. This compound and other organic compounds are retained on the sorbent. |

| Washing | The cartridge is washed with a weak solvent to remove any weakly bound interfering compounds. |

| Elution | A small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate) is used to desorb the this compound from the sorbent. |

| Reconstitution | The eluate is often evaporated and reconstituted in a solvent compatible with the analytical instrument (e.g., for GC-MS analysis). |

This table outlines a general procedure; specific solvents and volumes would need to be optimized for this compound.

Another powerful technique for sample preparation is Solid-Phase Microextraction (SPME). SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber, which is then directly introduced into the injection port of a gas chromatograph. This technique is particularly useful for trace analysis as it combines extraction and pre-concentration into a single step. The choice of fiber coating would be crucial for the selective extraction of this compound.

For the analysis of solid samples like soil or sediment, extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) would be employed to transfer the this compound into a solvent prior to cleanup and analysis by spectroscopic methods.

Industrial and Synthetic Applications Non Prohibited Areas

Role as Chemical Intermediates in Fine Chemical Synthesis

There is no specific information available in the searched literature detailing the role of 7-Ethoxy-1-nitronaphthalene as a chemical intermediate in fine chemical synthesis. In principle, the structure of this compound, featuring a nitro group and an ethoxy group on a naphthalene (B1677914) core, suggests its potential as a precursor for more complex molecules. The nitro group can be reduced to an amine (NH2), a common transformation in organic synthesis, to yield 7-ethoxynaphthalen-1-amine. This resulting amino-naphthalene derivative could then serve as a building block for pharmaceuticals, agrochemicals, or other specialty chemicals. However, specific examples or documented synthetic pathways originating from this compound are not provided in the available resources.

Precursors for Dyes and Pigments

While nitronaphthalenes and their derivatives are historically important precursors in the synthesis of azo dyes, there are no specific, documented instances of this compound being used as a precursor for dyes and pigments in the provided search results. The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. Reduction of this compound would yield the corresponding amine, 7-ethoxynaphthalen-1-amine, which could theoretically undergo diazotization and be used to create a variety of azo dyes. The ethoxy group at the 7-position would act as an auxochrome, potentially influencing the color and properties of the final dye. Despite this theoretical potential, no concrete examples or industrial processes utilizing this compound for this purpose have been found.

Emerging Applications in Optoelectronics and Sensor Technologies

There is no available information on emerging applications of this compound in the fields of optoelectronics and sensor technologies. Naphthalene derivatives, particularly naphthalimides, are known for their high fluorescence quantum yields and have been investigated for use in organic light-emitting diodes (OLEDs) and chemical sensors. The extended aromatic system of the naphthalene core in this compound suggests it might possess interesting photophysical properties. However, without experimental data, its potential for applications in optoelectronics or as a component in sensor technology remains speculative. No studies detailing the synthesis or investigation of this compound for such purposes were found.

常见问题

Q. Basic Research Focus

- UV/Vis Spectroscopy : Compare experimental λmax with NIST reference data (e.g., digitized spectra for naphthalene derivatives) to confirm conjugation patterns .

- Mass Spectrometry : Electron ionization (EI-MS) can verify molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 243 for C₁₂H₁₁NO₃) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities; refine using software like ORTEPIII .

What gaps exist in the toxicological database for this compound, and how can they be addressed?

Advanced Research Focus

Current data lack:

- In Vivo Toxicity : No studies on chronic exposure or carcinogenicity (CERCLA §104(i)(5) mandates such assessments) .

- Metabolic Pathways : Uncertainty in cytochrome P450 interactions. Use isotopic labeling (e.g., <sup>14</sup>C) in rodent models to track metabolites .

- Environmental Fate : Biodegradation kinetics in aquatic systems remain unstudied. OECD 301/302 tests can fill this gap .

How should researchers resolve contradictions in reported toxicological data for nitroaromatic compounds like this compound?

Advanced Research Focus

Contradictions (e.g., conflicting LD₅₀ values) often arise from:

- Experimental Variability : Standardize OECD/ISO protocols for acute toxicity assays.

- Data Confidence Scoring : Classify studies using ATSDR’s criteria (e.g., "High Confidence" requires ≥4 validated endpoints) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize datasets and identify outliers .

What advanced methodologies are recommended for studying the crystallographic behavior of this compound derivatives?